2,6-Dibromo-3-(2,4-dibromophenoxy)phenol is a brominated phenol derivative characterized by its complex structure and significant antibacterial properties. This compound is recognized for its effectiveness against various bacterial strains, including both gram-positive and gram-negative pathogens. The molecular formula of this compound is , and it has a molecular weight of 501.79 g/mol. Its unique structure contributes to its chemical reactivity and biological activity, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
The compound is synthesized through specific chemical reactions involving brominated phenols. It is commercially available through various chemical suppliers, indicating its relevance in research and industrial applications.
2,6-Dibromo-3-(2,4-dibromophenoxy)phenol falls under the category of brominated phenols. It is classified as an organic compound with potential applications in antimicrobial research and organic synthesis.
The synthesis of 2,6-Dibromo-3-(2,4-dibromophenoxy)phenol typically involves the bromination of phenolic compounds. Common methods include:
The synthesis can be outlined as follows:
The molecular structure of 2,6-Dibromo-3-(2,4-dibromophenoxy)phenol features:
Property | Value |
---|---|
CAS Number | 24949-31-3 |
Molecular Formula | C₁₂H₆Br₄O₂ |
Molecular Weight | 501.79 g/mol |
IUPAC Name | 2,6-dibromo-3-(2,4-dibromophenoxy)phenol |
InChI Key | JKSJZAPNQVINPS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2)Br)O)Br |
2,6-Dibromo-3-(2,4-dibromophenoxy)phenol participates in various chemical reactions:
The mechanism of action for 2,6-Dibromo-3-(2,4-dibromophenoxy)phenol primarily involves its interaction with bacterial cell membranes:
This mechanism underlines its potential as an antimicrobial agent against drug-resistant strains .
The physical properties include:
Chemical properties encompass:
These properties make it suitable for various applications in chemical synthesis and biological research .
The applications of 2,6-Dibromo-3-(2,4-dibromophenoxy)phenol span several fields:
CAS No.:
CAS No.: 85137-47-9
CAS No.:
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7